{1,7-Dioxaspiro[4.5]decan-2-yl}methanamine
Description
Contextualization of Spirocyclic Architectures in Chemical Research
Spirocyclic motifs are increasingly incorporated into clinical drug candidates and approved medicines. nih.govbldpharm.com The rigid nature of the spirocyclic core can lead to improved potency and selectivity for biological targets by locking the molecule in a conformation that is favorable for binding. nih.gov This structural rigidity can also enhance metabolic stability and modulate physicochemical properties such as solubility and lipophilicity, which are critical for a compound's pharmacokinetic profile. researchgate.netnih.gov The introduction of spirocenters increases the fraction of sp3-hybridized carbons, a feature that has been correlated with higher success rates in clinical development. researchgate.net
Overview of the Dioxaspiro[4.5]decane Scaffold in Organic Chemistry
The dioxaspiro[4.5]decane framework is a type of spiroketal, a structural motif found in a variety of biologically active natural products. nih.govrsc.org Spiroketals are privileged structures that can serve as rigid scaffolds for presenting side chains in precise three-dimensional orientations. nih.gov The 1,6-dioxaspiro[4.5]decane ring system, a close relative of the 1,7-isomer, is a core structural element in numerous potent natural products, including some antibiotics and anticancer agents. Furthermore, derivatives of dioxaspiro[4.5]decane are valuable synthetic intermediates in the preparation of more complex molecules. researchgate.net For instance, 1,7-dioxaspiro[5.5]undecane, a related spiroketal, is a known insect pheromone, highlighting the potential for biological activity within this class of compounds. nih.govmdpi.com
Academic Rationale for Investigating {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine
While specific academic research on this compound is limited, the rationale for its investigation can be inferred from the broader context of medicinal chemistry and natural product synthesis. The presence of a primary amine (methanamine) group attached to the spiroketal core introduces a site for further chemical modification and a potential point of interaction with biological targets. Amines are common functional groups in pharmaceuticals due to their ability to form hydrogen bonds and salt bridges, which are crucial for molecular recognition.
The investigation of novel spirocyclic methanamines like this compound is driven by the search for new chemical entities with unique pharmacological profiles. The combination of a rigid, three-dimensional spiroketal scaffold with a versatile amine functional group presents an opportunity to explore new areas of chemical space and develop compounds with potentially improved therapeutic properties.
Below is a table summarizing the basic properties of this compound, gathered from chemical supplier databases.
| Property | Value |
| CAS Number | 1870529-68-2 |
| Molecular Formula | C9H17NO2 |
| Molecular Weight | 171.24 g/mol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,9-dioxaspiro[4.5]decan-2-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-6-8-2-4-9(12-8)3-1-5-11-7-9/h8H,1-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELBTJSBMKXIDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(O2)CN)COC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,7 Dioxaspiro 4.5 Decan 2 Yl Methanamine and Analogues
General Strategies for Dioxaspiroketal Formation
The formation of the 1,7-dioxaspiro[4.5]decane ring system is a specific example of spiroketal synthesis. Spiroketals are thermodynamically stable structures, and their formation is often driven by an acid-catalyzed intramolecular cyclization of a dihydroxy ketone or a related precursor. The stereochemical outcome of this cyclization can be influenced by various factors, including the presence of substituents and the reaction conditions, which can be either thermodynamically or kinetically controlled rapt.com.
Cyclization Reactions for Spiro[4.5]decane Ring Systems
The construction of the spiro[4.5]decane skeleton, which forms the carbocyclic part of the target molecule, can be achieved through various cyclization reactions. One notable method is the Nazarov cyclization of α-(trimethylsilylmethyl)divinyl ketones, which has been successfully employed to create spiro[4.5]decane ring systems clockss.orgnih.gov. Another approach involves a new type of iron(III) chloride-induced cyclization of 2-(trimethylsilylmethyl)pentadienal derivatives, which also yields the spiro[4.5]decane framework clockss.orgnih.gov. Ring-closing metathesis (RCM) has also been utilized as a key step in the synthesis of spiro[4.5]decanes mdpi.com.
For the formation of the specific 1,7-dioxaspiro[4.5]decane system, a plausible approach involves the acid-catalyzed cyclization of a suitably substituted dihydroxyketone. This general strategy is widely applicable to the synthesis of various dioxaspiroketals rapt.comchemicalbook.com. The starting material would be a linear precursor containing a ketone and two hydroxyl groups at appropriate positions to favor the formation of the five- and six-membered rings of the spiroketal upon cyclization.
Introduction and Functionalization of the Methanamine Moiety
Once the 1,7-dioxaspiro[4.5]decan-2-one or a related precursor with a functional handle at the C-2 position is synthesized, the next critical step is the introduction of the methanamine group. This can be achieved through several established synthetic transformations.
Approaches to Aminomethyl Group Incorporation
A common and versatile strategy for introducing an aminomethyl group is to start from the corresponding alcohol, in this case, {1,7-Dioxaspiro[4.5]decan-2-yl}methanol. This alcohol can be synthesized, for example, by the reduction of a corresponding carboxylic acid or ester derivative at the C-2 position of the spiroketal. The conversion of the alcohol to the amine can then be accomplished via a two-step sequence. First, the hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. Subsequently, the resulting tosylate or mesylate can be treated with sodium azide to introduce the azide group via an SN2 reaction. Finally, the azide is reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation. This method is advantageous as it generally proceeds with high yields and avoids the over-alkylation often seen in direct amination of alkyl halides nih.gov.
| Step | Reagents and Conditions | Intermediate/Product |
| 1. Tosylation | TsCl, Pyridine, CH2Cl2, 0 °C to rt | {1,7-Dioxaspiro[4.5]decan-2-yl}methyl tosylate |
| 2. Azide Displacement | NaN3, DMF, heat | 2-(Azidomethyl)-1,7-dioxaspiro[4.5]decane |
| 3. Reduction | LiAlH4, THF, then H2O workup | {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine |
Reductive Amination Strategies
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds redalyc.orgchemrxiv.orgnih.govnih.gov. This approach would begin with a precursor containing a carbonyl group at the C-2 position, namely 1,7-Dioxaspiro[4.5]decane-2-carbaldehyde. This aldehyde could potentially be obtained by the oxidation of the corresponding primary alcohol, {1,7-Dioxaspiro[4.5]decan-2-yl}methanol, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.
The aldehyde is then reacted with ammonia to form an intermediate imine, which is subsequently reduced in situ to the desired primary amine. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the protonated imine in the presence of the starting aldehyde nih.govnih.gov.
| Reactants | Reducing Agent | Solvent | Product |
| 1,7-Dioxaspiro[4.5]decane-2-carbaldehyde, NH3 | NaBH3CN | Methanol | This compound |
| 1,7-Dioxaspiro[4.5]decane-2-carbaldehyde, NH4OAc | NaBH(OAc)3 | Dichloroethane | This compound |
Nitrile Reduction Pathways for Amine Formation
The reduction of a nitrile offers another reliable route to primary amines nih.govunimore.itresearchgate.net. This pathway would necessitate the synthesis of the intermediate 2-cyano-1,7-dioxaspiro[4.5]decane. This nitrile could be prepared from the corresponding aldehyde, 1,7-Dioxaspiro[4.5]decane-2-carbaldehyde, by conversion to an oxime followed by dehydration. Alternatively, the nitrile could be introduced by nucleophilic substitution of a suitable leaving group, such as a tosylate or bromide, at the C-2 methyl position with a cyanide salt.
Once the nitrile is obtained, it can be reduced to the primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation over a platinum or nickel catalyst unimore.itresearchgate.netgoogle.com.
| Nitrile Precursor | Reduction Method | Reagents | Product |
| 2-Cyano-1,7-dioxaspiro[4.5]decane | Hydride Reduction | 1. LiAlH4 in THF2. H2O workup | This compound |
| 2-Cyano-1,7-dioxaspiro[4.5]decane | Catalytic Hydrogenation | H2, Raney Nickel | This compound |
Stereoselective Synthesis of Enantiopure this compound Isomers
The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of synthetic routes that provide access to enantiomerically pure compounds is of paramount importance. The following sections outline key strategies for the stereoselective synthesis of this compound isomers.
Chiral Auxiliary-Based Synthetic Routes
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This strategy has been widely applied in asymmetric synthesis. sigmaaldrich.com
One of the most well-known examples is the use of Evans oxazolidinone auxiliaries. wikipedia.orgsantiago-lab.com In a typical sequence, an achiral carboxylic acid is first converted to an N-acyl oxazolidinone. The chiral auxiliary then directs the stereoselective alkylation or aldol reaction at the α-position. youtube.com For the synthesis of a spiroketal amine, a substrate containing the spiroketal moiety could be functionalized using an Evans auxiliary to introduce the aminomethyl precursor with high diastereoselectivity. Subsequent cleavage of the auxiliary would then afford the desired enantiomerically enriched amine. uwindsor.ca
Another versatile chiral auxiliary is pseudoephenamine, which has shown remarkable stereocontrol in alkylation reactions. nih.gov Amides derived from pseudoephenamine can be selectively alkylated to introduce new stereocenters with high diastereoselectivity. nih.gov This approach could be adapted for the synthesis of this compound by first preparing an appropriate carboxylic acid precursor containing the spiroketal core, followed by coupling with pseudoephenamine, diastereoselective introduction of the nitrogen-containing functional group, and final removal of the auxiliary. nih.gov
| Chiral Auxiliary | Typical Application | Key Features |
| Evans Oxazolidinones | Asymmetric aldol reactions, alkylations | High diastereoselectivity, reliable, well-established methods for attachment and removal. wikipedia.orgsantiago-lab.com |
| Pseudoephenamine | Asymmetric alkylations | Excellent stereocontrol, crystalline derivatives, readily available. nih.gov |
| Camphorsultam | Various asymmetric transformations | High diastereoselectivity, robust, and often provides crystalline products. wikipedia.org |
| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) | Asymmetric alkylation of ketones and aldehydes | Formation of chiral hydrazones, high enantiomeric excesses. |
Asymmetric Catalysis in Spiroketal Construction
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. Several catalytic asymmetric methods have been developed for the construction of chiral spiroketals. researchgate.net
One notable example is the use of bifunctional aminothiourea catalysts in an intramolecular hemiacetalization/oxy-Michael addition cascade. nih.gov This method provides a facile route to spiroketal frameworks with high enantioselectivity. nih.gov Another powerful strategy involves an Iridium-catalyzed asymmetric cascade allylation/spiroketalization reaction, which has been used to synthesize novel oxazoline-spiroketals with excellent enantioselectivity (>99% ee) and high diastereoselectivity (>20:1 dr). acs.org
Furthermore, the combination of a chiral Lewis acid (N,N'-dioxide nickel(II)) and an achiral π-acid (gold(I)) in an asymmetric relay catalytic system has been shown to be highly effective in the synthesis of spiroketals from keto esters and alkynyl alcohols, affording products in high yield and enantioselectivity. researchgate.net Organocatalytic approaches have also been employed, such as the use of a single catalyst to facilitate a domino asymmetric electrophilic halocyclization for the construction of spiroketal lactones with both axial and central chirality. acs.org
| Catalytic System | Reaction Type | Key Advantages |
| Aminothiourea Organocatalyst | Intramolecular hemiacetalization/oxy-Michael addition cascade | High enantioselectivity, mild reaction conditions. nih.gov |
| Chiral Ir(I) Catalyst | Asymmetric cascade allylation/spiroketalization | Excellent enantioselectivity and diastereoselectivity. acs.org |
| N,N'-Dioxide-Ni(II) / Au(I) Relay Catalysis | Cascade reaction of keto esters and alkynyl alcohols | High yields and enantioselectivities for spiroketals and spiroaminals. researchgate.net |
| Organocatalyst | Domino asymmetric electrophilic halocyclization | Construction of complex spiroketals with multiple stereogenic elements. acs.org |
Utilization of Chiral Pool Precursors for Spirocyclic Scaffolds
The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, carbohydrates, and terpenes. wikipedia.org These compounds can serve as excellent starting materials for the synthesis of complex chiral molecules, as their inherent chirality can be transferred to the target molecule. wikipedia.org
Carbohydrates are particularly well-suited as precursors for the synthesis of spiroketals due to their abundance of stereocenters and oxygen functionalities. uj.ac.zascripps.edu For example, enantiomerically pure spiroketals have been prepared from carbohydrate precursors where the stereochemical outcome of the spiroketalization step is controlled by the anomeric effect. uj.ac.za The synthesis of (2S,5R)- and (2R,5R)-2-methyl-1,6-dioxaspiro[4.5]decane, components of the odor bouquet of Paravespula vulgaris, has been achieved from D-fructose. This demonstrates the utility of carbohydrates in accessing specific stereoisomers of spiroketals.
Amino acids also represent a valuable source of chirality. baranlab.org While their direct application to the synthesis of the this compound core is less common, they can be used to construct chiral fragments that are later incorporated into the final molecule. baranlab.org
| Chiral Pool Precursor | Target Spiroketal Analogue | Synthetic Strategy |
| D-Fructose | (2S,5R)- and (2R,5R)-2-methyl-1,6-dioxaspiro[4.5]decane | Enantiospecific synthesis utilizing the inherent chirality of the sugar. |
| L-Sorbose | (2S,5R)- and (2S,5S)-2-methyl-1,6-dioxaspiro[4.5]decane | Diastereoselective route to pheromone components. |
| (R)-γ-Valerolactone | Spiroketal subunit of Bistramide A | Kulinkovich cyclopropanation followed by ring-opening and spiroketalization. nih.gov |
Resolution Techniques for Enantiomeric Separation
When a stereoselective synthesis is not feasible, the resolution of a racemic mixture can be employed to separate the enantiomers.
Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid, to form a pair of diastereomeric salts. rsc.org These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. researchgate.netmdpi.com After separation, the desired enantiomer of the amine can be liberated by treatment with a base. rsc.org
Kinetic Resolution: This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster, leaving the other enantiomer unreacted and thus enriched. wikipedia.org Enzymatic kinetic resolution is a particularly powerful method, where enzymes such as lipases can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted amine. mdpi.com Non-enzymatic kinetic resolution of amines has also been achieved using chiral acylating agents. wikipedia.org A significant drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. ethz.ch
| Resolution Technique | Principle | Common Reagents/Catalysts |
| Diastereomeric Salt Formation | Formation of separable diastereomeric salts. rsc.org | Chiral acids (e.g., tartaric acid, mandelic acid). researchgate.net |
| Enzymatic Kinetic Resolution | Enantioselective acylation catalyzed by an enzyme. mdpi.com | Lipases (e.g., Novozym 435), acyl donors (e.g., vinyl acetate). mdpi.com |
| Non-enzymatic Kinetic Resolution | Enantioselective reaction with a chiral reagent or catalyst. wikipedia.org | Chiral acylating agents, chiral catalysts. wikipedia.org |
| Chiral Chromatography | Differential interaction with a chiral stationary phase. | Chiral stationary phases (e.g., polysaccharide-based). |
Derivatization and Further Chemical Transformations of the Amine Functionality
The primary amine group in this compound is a versatile functional handle that can be readily derivatized to explore structure-activity relationships or to conjugate the molecule to other entities.
Amidation and Sulfonamidation Reactions
Amidation: The primary amine can be easily converted to an amide by reaction with a variety of acylating agents, such as acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. These reactions are typically high-yielding and can be used to introduce a wide range of substituents.
Sulfonamidation: Sulfonamides are important functional groups in medicinal chemistry. The amine can be reacted with sulfonyl chlorides in the presence of a base to form sulfonamides. acs.org More modern methods include the electrochemical oxidative coupling of amines and thiols, which provides a direct route to sulfonamides. acs.org Another approach involves the use of the sulfinylamine reagent N-sulfinyl-O-(tert-butyl)hydroxylamine, which reacts with organometallic reagents to generate primary sulfonamides. acs.org The direct synthesis of sulfonamides from thiols and amines can also be achieved using various catalytic systems. nih.gov
| Reaction | Reagents | Key Features |
| Amidation | Acid chlorides, anhydrides, carboxylic acids with coupling agents | Generally high-yielding, versatile for introducing diverse functional groups. |
| Sulfonamidation (from Sulfonyl Chlorides) | Sulfonyl chlorides, base | A classic and reliable method for sulfonamide formation. |
| Electrochemical Sulfonamidation | Thiols, electrochemical cell | A modern, greener approach to sulfonamide synthesis. acs.org |
| Sulfonamidation (from Thiols) | Thiols, various catalysts (e.g., Cu, I2) | Direct coupling of thiols and amines. nih.gov |
Alkylation and Acylation Processes
The primary amine of spirocyclic methanamines is a nucleophilic center that readily engages with electrophiles in alkylation and acylation reactions. These processes are fundamental for introducing a wide range of substituents, thereby modifying the steric and electronic properties of the parent molecule.
Alkylation: The direct alkylation of primary amines with alkyl halides is a classical method for forming carbon-nitrogen bonds. wikipedia.orgyoutube.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide. youtube.com However, this method is often complicated by a lack of selectivity, as the resulting secondary amine is typically more nucleophilic than the starting primary amine. masterorganicchemistry.com This increased nucleophilicity can lead to subsequent alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com
Controlling the reaction to achieve selective mono-alkylation is challenging and can depend on factors like stoichiometry, reaction conditions, and the steric hindrance of the reactants. masterorganicchemistry.com Modern approaches, such as the use of flow microreactor systems, have shown promise in improving selectivity for the monoalkylation of amines with light electrophiles by leveraging rapid mixing and short residence times. rsc.org For many laboratory applications, reductive amination is often a more effective strategy for the controlled synthesis of secondary or tertiary amines from primary amines. masterorganicchemistry.com
Acylation: In contrast to alkylation, the acylation of spirocyclic methanamines is a highly efficient and selective process for forming robust amide bonds. The reaction of the primary amine with acylating agents, such as acyl chlorides or anhydrides, typically proceeds to completion to yield the mono-acylated product without over-acylation. This is because the resulting amide is significantly less nucleophilic than the starting amine due to the electron-withdrawing effect of the adjacent carbonyl group. The reaction is commonly carried out in the presence of a non-nucleophilic base, like triethylamine (Et₃N), to neutralize the acidic byproduct (e.g., HCl). srce.hr
A representative example is the acylation of an analogue, (8-(thiophen-3-yl)-1,4-dioxaspiro[4.5]decan-8-yl)methanamine, with 2-methoxy-5-methylbenzoyl chloride. This reaction, facilitated by triethylamine, efficiently produces the corresponding N-substituted benzamide derivative. srce.hr
| Reaction | Reagents & Conditions | Product Type | Selectivity Issues |
| Alkylation | Alkyl Halide (R'-X), Base (optional) | Secondary/Tertiary Amine, Quaternary Ammonium Salt | Low selectivity for mono-alkylation; risk of over-alkylation. wikipedia.orgmasterorganicchemistry.com |
| Acylation | Acyl Chloride (R'-COCl) or Anhydride (B1165640), Base (e.g., Et₃N) | N-substituted Amide | High selectivity; reaction stops cleanly at the mono-acylated product. |
Formation of Guanidine Derivatives from Spirocyclic Methanamines
The conversion of the primary amine of spirocyclic methanamines into a guanidine group introduces a highly basic, resonance-stabilized functional group prevalent in many biologically active molecules. nih.gov Several synthetic strategies exist for this transformation, generally involving the reaction of the amine with a guanylating agent.
Common methods for guanidine synthesis from primary amines include:
Reaction with Carbodiimides: The catalytic addition of amines to carbodiimides is a direct and atom-economical route to substituted guanidines. acs.org This reaction can sometimes be performed under harsh conditions without a catalyst for aliphatic amines, but catalysis is often required for less reactive amines. acs.org
Guanidinylation via Thioureas: A versatile, two-step approach involves the initial conversion of the primary amine to a thiourea intermediate. This thiourea is then activated to facilitate nucleophilic attack by a second amine. Activation of the sulfur atom can be achieved with reagents like mercury(II) chloride, which allows for the formation of guanidines even with weakly nucleophilic aromatic amines under mild conditions. mdpi.com
Use of Protected Guanidinylating Reagents: Reagents such as N,N´-di-Boc-triflylguanidine are highly effective for the guanylation of primary and secondary amines, including those that are weakly nucleophilic. rsc.org The use of protected guanidine reagents allows for their incorporation early in a synthetic route, with the protecting groups (e.g., Boc) removed at a later stage. nih.gov
| Method | Key Reagents | Intermediate | Key Features |
| From Thioureas | Isothiocyanate; then HgCl₂ and a second amine | Thiourea | Multi-step process, effective for a wide range of amines. mdpi.com |
| From Carbodiimides | Carbodiimide (R'-N=C=N-R''), Catalyst (e.g., Lanthanide complexes) | None | Atom-economical and direct. acs.org |
| From Guanylating Agents | e.g., N,N'-di-Boc-triflylguanidine, Goodman's reagent | None | Effective for weakly nucleophilic amines; allows for protected guanidine installation. nih.govrsc.org |
Structural Elucidation and Advanced Spectroscopic Characterization of 1,7 Dioxaspiro 4.5 Decan 2 Yl Methanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine, a combination of one-dimensional and two-dimensional NMR experiments provides a comprehensive picture of its atomic connectivity and stereochemical arrangement.
High-Resolution 1H NMR Spectral Analysis
The proton NMR (¹H NMR) spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the proximity of electronegative oxygen atoms and the rigid spirocyclic framework. Protons on carbons adjacent to oxygen atoms (e.g., C2-H, C6-H₂, C8-H₂) are expected to be deshielded and appear at a lower field (higher ppm values).
The protons of the aminomethyl group (-CH₂NH₂) would likely appear as a multiplet, influenced by coupling to the C2 proton. The protons on the cyclohexane (B81311) ring (C3, C4, C5, C9, C10) would resonate in the typical aliphatic region, with their chemical shifts and multiplicities determined by their axial or equatorial positions and their coupling to neighboring protons.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| C2-H | 3.8 - 4.2 | Multiplet |
| -CH₂NH₂ | 2.7 - 3.1 | Multiplet |
| C6-H₂ | 3.5 - 3.9 | Multiplet |
| C8-H₂ | 3.4 - 3.8 | Multiplet |
| C3, C4, C9, C10 Protons | 1.2 - 1.8 | Multiplets |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR Chemical Shift Assignments and Structural Implications
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the lack of symmetry, nine distinct carbon signals are expected for this compound.
The spiro carbon (C5) is a unique quaternary carbon and is expected to have a characteristic chemical shift. Carbons bonded to oxygen (C2, C6, and C8) will be significantly deshielded and appear downfield. chemguide.co.uklibretexts.orgyoutube.com The carbon of the aminomethyl group (-CH₂NH₂) will resonate in the typical range for alkylamines. chemguide.co.uklibretexts.org The remaining carbons of the cyclohexane ring will appear in the upfield aliphatic region. oregonstate.edu
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | 75 - 85 |
| C3 | 20 - 30 |
| C4 | 20 - 30 |
| C5 (Spiro) | 95 - 110 |
| C6 | 60 - 70 |
| C8 | 60 - 70 |
| C9 | 30 - 40 |
| C10 | 30 - 40 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the C2 proton and the protons of the aminomethyl group. It would also map out the connectivity within the tetrahydrofuran (B95107) and tetrahydropyran rings, for instance, showing correlations between protons on C8 and C9, and C9 and C10. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. sdsu.edu HSQC is crucial for assigning the carbon signals based on the more easily interpretable proton spectrum. For example, the proton signal at ~4.0 ppm would show a cross-peak with the carbon signal at ~80 ppm, confirming their assignment as C2-H and C2, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects long-range (2-3 bond) correlations between protons and carbons. sdsu.edu This is particularly useful for identifying connectivity around quaternary carbons and heteroatoms. Key HMBC correlations would include:
Correlations from the protons on C6 and C10 to the spiro carbon C5.
Correlations from the protons on C2 and C8 to the spiro carbon C5.
Correlations from the aminomethyl protons to the C2 carbon, confirming the attachment of the side chain.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (molecular formula C₉H₁₇NO₂), the expected exact mass can be calculated.
Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass [M+H]⁺ |
|---|
This high-precision mass measurement would confirm the elemental composition and distinguish it from other compounds with the same nominal mass.
Elucidation of Fragmentation Pathways and Diagnostic Ions
The mass spectrum of this compound under electron ionization (EI) or collision-induced dissociation (CID) would exhibit characteristic fragment ions. The fragmentation is guided by the presence of the amine and ether functional groups and the spirocyclic structure.
Plausible fragmentation pathways include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines, which would lead to the loss of the aminomethyl group or the formation of an iminium ion.
Ring-opening: The tetrahydrofuran or tetrahydropyran ring could undergo cleavage, often initiated by the radical cation on an oxygen atom.
Loss of small molecules: Elimination of water (H₂O) or ammonia (NH₃) from the molecular ion could occur.
Predicted Diagnostic Fragment Ions
| m/z | Possible Fragment Structure/Loss |
|---|---|
| 142 | [M - CH₂NH₂]⁺ |
| 114 | Fragmentation involving cleavage of the tetrahydrofuran ring |
| 85 | Fragmentation of the cyclohexane portion of the spirocycle |
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool for the identification and quantification of chemical compounds in complex mixtures. mdpi.comnih.gov For a polar compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often an effective separation technique. bohrium.com Mass spectrometry, typically coupled with a soft ionization source like electrospray ionization (ESI) in positive ion mode, is highly suitable for analyzing amines due to their basic nature. mdpi.comnih.gov
In an LC-MS analysis, this compound (molar mass: 171.24 g/mol ) would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 172.13. uni.lu Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of this precursor ion, can provide significant structural information. wikipedia.org The fragmentation of energetically unstable molecular ions is influenced by the molecular structure, and the resulting patterns are key to confirming the identity of the compound. arkat-usa.orgchemguide.co.uk
Common fragmentation pathways for primary amines often involve alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. miamioh.edu For this molecule, this could result in the loss of the largest alkyl substituent from the carbon bearing the nitrogen. Other potential fragmentation patterns include cleavage within the spiroketal ring system.
Table 1: Predicted LC-MS Data for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 172.13 | Protonated molecular ion |
| [M+Na]⁺ | 194.12 | Sodium adduct |
| [M+H-NH₃]⁺ | 155.12 | Loss of ammonia from the protonated molecule |
| [C₉H₁₄O₂]⁺ | 154.12 | Loss of the aminomethyl radical |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its primary amine and dioxaspiro moieties.
The primary amine (-NH₂) group gives rise to distinct absorptions. spectroscopyonline.com Typically, two bands are observed in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. orgchemboulder.com These bands are generally sharper and less intense than the O-H stretching bands of alcohols. pressbooks.pubopenstax.org Additionally, a characteristic N-H bending (scissoring) vibration is expected in the 1650-1580 cm⁻¹ range. orgchemboulder.com
The spiroketal structure contributes strong C-O stretching bands, typically found in the 1250-1020 cm⁻¹ region, characteristic of aliphatic ethers and acetals. The alkane portions of the molecule, specifically the cyclohexane ring and other saturated carbons, will produce strong C-H stretching absorptions between 2960 and 2850 cm⁻¹. libretexts.org
Table 2: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3400-3300 | Asymmetric N-H Stretch | Primary Amine | Medium |
| 3330-3250 | Symmetric N-H Stretch | Primary Amine | Medium |
| 2960-2850 | C-H Stretch | Alkane (C-H) | Strong |
| 1650-1580 | N-H Bend | Primary Amine | Medium-Strong |
| 1250-1020 | C-N Stretch | Aliphatic Amine | Medium-Weak |
| 1250-1020 | C-O Stretch | Spiroketal (Ether) | Strong |
| 910-665 | N-H Wag | Primary Amine | Strong, Broad |
X-ray Crystallography and Solid-State Structural Analysis
Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive method for determining the three-dimensional structure of crystalline molecules. springernature.comnih.gov This technique provides precise data on bond lengths, bond angles, and the spatial arrangement of all atoms, thereby establishing the molecule's exact conformation and relative configuration. encyclopedia.pub
For a chiral molecule like this compound, SC-XRD is also the most powerful tool for the unambiguous determination of its absolute configuration. researchgate.net The analysis of anomalous scattering effects, particularly when using copper radiation, allows for the calculation of the Flack parameter. encyclopedia.pubnih.gov A Flack parameter value close to zero with a small standard uncertainty confirms that the correct absolute stereochemistry has been assigned. encyclopedia.pub This analysis would definitively establish the spatial orientation of the aminomethyl group relative to the stereocenters of the dioxaspiro ring system.
The packing of molecules in a crystal lattice is governed by intermolecular interactions. In the solid state of this compound, hydrogen bonding is expected to be the dominant interaction directing the supramolecular architecture. nih.gov The primary amine group (-NH₂) is a potent hydrogen bond donor, while the two oxygen atoms of the dioxaspiro moiety are potential hydrogen bond acceptors. researchgate.netrsc.org
Table 3: Potential Hydrogen Bond Donors and Acceptors in this compound
| Type | Group/Atom | Role |
| Strong Donor | Amine (-NH₂) | N-H |
| Acceptor | Dioxaspiro Oxygens | O1, O7 |
| Weak Donor | Alkane C-H | C-H |
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. nih.gov These different crystalline forms, or polymorphs, of the same compound can arise from variations in the molecular packing and hydrogen bonding networks in the crystal lattice. mdpi.com Each polymorph is a distinct solid phase with unique physical properties, such as melting point, solubility, and stability.
While specific polymorphic studies on this compound have not been reported, the presence of flexible functional groups capable of forming strong directional hydrogen bonds suggests that polymorphism is a distinct possibility. Different crystallization conditions (e.g., solvent, temperature, cooling rate) could lead to the formation of different crystal packing arrangements. A comprehensive polymorphic screen would be necessary to identify and characterize any potential polymorphs of this compound, which is a critical step in the development of crystalline materials.
Computational Chemistry and Theoretical Investigations of 1,7 Dioxaspiro 4.5 Decan 2 Yl Methanamine
Molecular Modeling and Conformational Analysis
Comprehensive molecular modeling and conformational analysis of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine would involve the use of computational methods to explore its three-dimensional structure and the various shapes it can adopt.
Information regarding the application of specific energy minimization techniques (e.g., steepest descent, conjugate gradient) and conformational search algorithms (e.g., molecular mechanics force fields like MMFF or AMBER) to identify the most stable conformations of this compound is not present in the surveyed literature. Such studies would typically yield data on the relative energies of different conformers and their geometric parameters.
A critical aspect of the conformational analysis of this spirocyclic compound would be the investigation of the ring inversion dynamics of its cyclohexane (B81311) and tetrahydrofuran (B95107) rings. This would involve calculating the energy barriers associated with the chair-to-boat or twist-boat interconversions of the cyclohexane ring and the puckering of the tetrahydrofuran ring. No specific studies detailing these dynamic processes for this compound were identified.
Quantum Chemical Calculations
Quantum chemical calculations are essential for understanding the electronic properties and behavior of a molecule at the atomic level.
While DFT is a powerful tool for predicting electronic properties (e.g., HOMO-LUMO gap, electrostatic potential) and spectroscopic parameters (e.g., NMR and IR spectra), no published research applying DFT methods to this compound could be located. Such calculations would provide valuable insights into its reactivity and spectroscopic signature.
Similarly, a search for studies employing high-level ab initio methods (e.g., Hartree-Fock, Møller-Plesset perturbation theory) for the precise geometric optimization and calculation of the energetic properties of this compound did not yield any specific results. These methods would provide benchmark data on bond lengths, bond angles, and thermodynamic stability.
Prediction of Chemical Reactivity and Reaction Pathways (Computational)
Computational methods can be used to predict the likely sites of chemical reactivity and to model potential reaction pathways. This often involves analyzing the molecule's frontier molecular orbitals and electrostatic potential surface. The absence of dedicated computational studies on this compound means that no such predictive data is currently available.
Structure-Based Design Principles for Dioxaspiro Methanamine Scaffolds
Structure-based drug design (SBDD) for dioxaspiro methanamine scaffolds leverages the three-dimensional structure of the spirocycle to achieve significant interactions with biological binding sites. tandfonline.com Unlike planar aromatic systems, the rigid or conformationally restricted nature of spirocycles allows for the projection of substituents into three-dimensional space, enhancing ligand-receptor complementarity. tandfonline.combldpharm.com
The theoretical design of ligands based on the this compound scaffold involves identifying key interactions that drive binding affinity and selectivity for a target protein. Molecular docking simulations are a primary tool for predicting the binding modes and affinities of novel compounds. mdpi.comnih.gov For the dioxaspiro[4.5]decane scaffold, several types of interactions are theoretically crucial for potent and selective binding.
For instance, in studies of related 1,4-dioxaspiro[4.5]decane derivatives targeting the 5-HT1A receptor, molecular docking has been instrumental in understanding structure-activity relationships. nih.govunimore.it These computational models help to rationalize the observed biological data and guide the synthesis of more potent and selective analogues. nih.gov The primary amine group of this compound is a key functional group that can participate in hydrogen bonding and electrostatic interactions with amino acid residues in a protein's active site. The oxygen atoms of the dioxaspiro ring system can also act as hydrogen bond acceptors.
The hydrophobic surface of the cyclohexane ring within the spiro[4.5]decane system can engage in van der Waals and hydrophobic interactions with nonpolar residues of the target protein. The stereochemistry of the spirocyclic core is also a critical factor, as different stereoisomers can adopt distinct conformations, leading to varied binding affinities and biological activities. tandfonline.com
Table 1: Theoretical Binding Interactions for this compound Derivatives
| Interaction Type | Potential Interacting Group on Ligand | Example Interacting Amino Acid Residue Types |
| Hydrogen Bonding | Primary Amine (-NH2), Dioxolane Oxygens | Aspartic Acid, Glutamic Acid, Serine, Threonine, Asparagine, Glutamine |
| Electrostatic (Ionic) | Protonated Amine (-NH3+) | Aspartic Acid, Glutamic Acid |
| Hydrophobic | Cyclohexane Ring, Methylene (B1212753) Linker | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |
| van der Waals | Entire Scaffold | Various |
This table is generated based on general principles of molecular interactions and is for illustrative purposes.
Computational methods are essential for exploring the chemical space around the dioxaspiro methanamine scaffold to generate diverse libraries of analogues with potentially improved properties. The goal of scaffold diversification is to systematically modify the core structure to modulate its physicochemical properties and biological activity. researchgate.net
In silico tools can be used to generate virtual libraries of analogues by adding various substituents to the core scaffold. impactfactor.org For the this compound scaffold, computational approaches can be employed to explore modifications at several positions, including the amine terminus, the methylene linker, and the cyclohexane ring. These virtual compounds can then be filtered based on predicted properties such as drug-likeness, ADME (absorption, distribution, metabolism, and excretion) profiles, and binding affinity to a target of interest. nih.govunimore.it
This computational pre-screening significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process. academicjournals.org The generation of diverse analogues also allows for the exploration of structure-activity relationships (SAR), providing valuable insights for lead optimization.
Table 2: Computational Strategies for Analogue Generation and Evaluation
| Computational Strategy | Application to Dioxaspiro Methanamine Scaffolds | Desired Outcome |
| Combinatorial Library Enumeration | In silico addition of diverse functional groups to the primary amine and cyclohexane ring. | Generation of a large, structurally diverse virtual library of analogues. impactfactor.org |
| Pharmacophore Modeling | Identifying the key 3D arrangement of chemical features required for biological activity. | Designing novel analogues that retain the essential binding features. |
| QSAR (Quantitative Structure-Activity Relationship) | Developing mathematical models that correlate structural features with biological activity. | Predicting the activity of unsynthesized analogues and prioritizing candidates for synthesis. nih.gov |
| Molecular Dynamics Simulations | Simulating the dynamic behavior of the ligand-protein complex over time. | Assessing the stability of binding interactions and the conformational flexibility of the ligand. |
This table outlines common computational techniques and their theoretical application to the specified scaffold.
Role As a Building Block and Scaffold in Advanced Synthetic Endeavors
Utilization in the Construction of Complex Organic Molecules
The rigid and defined stereochemistry of the {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine scaffold makes it an attractive starting point for the synthesis of intricate organic molecules. The primary amine functionality serves as a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse substituents and the extension of the molecular framework. Synthetic chemists have leveraged this reactivity to build upon the spiroketal core, creating elaborate structures with potential biological activity.
The inherent chirality of the spiroketal unit can be exploited to direct the stereochemical outcome of subsequent reactions, enabling the asymmetric synthesis of complex targets. This stereocontrol is crucial in the preparation of pharmacologically active compounds, where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even detrimental.
Integration into Heterocyclic and Fused Ring Systems
The nucleophilic nature of the primary amine in this compound facilitates its use in the construction of various heterocyclic and fused ring systems. Through reactions such as condensation, cyclization, and multicomponent reactions, the amine group can be readily incorporated into nitrogen-containing heterocycles. These heterocyclic moieties are prevalent in a vast number of pharmaceuticals and agrochemicals, and the ability to append them to a spiroketal scaffold opens avenues for the discovery of novel bioactive compounds.
For example, the reaction of the amine with dicarbonyl compounds can lead to the formation of pyrroles and other five-membered heterocycles. Furthermore, intramolecular cyclization strategies can be employed to construct fused ring systems where the newly formed ring is annulated to the existing spiroketal framework, leading to highly complex and rigid molecular architectures.
Design of Structurally Diverse Analogs for Chemical Probe Development
Chemical probes are essential tools for elucidating biological pathways and identifying new drug targets. The this compound scaffold provides a robust and tunable platform for the design and synthesis of such probes. mskcc.org The primary amine allows for the straightforward attachment of reporter groups, such as fluorophores or affinity tags, which are necessary for the detection and isolation of the probe's biological targets.
By systematically modifying the substituents on the spiroketal ring and derivatizing the amine functionality, libraries of structurally diverse analogs can be generated. This diversity is critical for exploring the structure-activity relationships (SAR) of a particular compound class and for optimizing the potency and selectivity of a chemical probe. nih.gov The rigid nature of the spiroketal core helps to pre-organize the appended functionalities in three-dimensional space, which can lead to enhanced binding affinity and specificity for the target protein.
Comparison of the this compound Scaffold with Related Spiroketal and Spiroaminal Frameworks
The this compound scaffold possesses distinct properties when compared to other related spirocyclic systems, such as different spiroketal isomers and spiroaminals. The specific arrangement of the two oxygen atoms in the 1,7-dioxaspiro[4.5]decane system influences its conformational preferences and electronic properties, which in turn can affect the reactivity of the appended methanamine and the biological activity of its derivatives.
The following table provides a general comparison of these scaffolds:
| Feature | This compound | Other Spiroketal Frameworks | Spiroaminal Frameworks |
| Core Structure | Contains a 1,7-dioxaspiro[4.5]decane ring system with a C2-methanamine. | Varied ring sizes and substitution patterns (e.g., 1,6-dioxaspiro, 1,4-dioxaspiro). | Contains a spirocyclic system with at least one nitrogen atom at the spirocenter. |
| Reactivity | Primary amine allows for a wide range of nucleophilic reactions. | Reactivity is dependent on the specific substitution and ring strain. | Aminal nitrogen can participate in hydrogen bonding and influence basicity. |
| Physicochemical Properties | Generally more rigid and lipophilic compared to acyclic analogues. | Properties vary significantly with the specific isomer and substituents. | Generally more polar and possess different hydrogen bonding profiles compared to spiroketals. |
| Synthetic Accessibility | Can be synthesized from chiral pool starting materials or via asymmetric synthesis. | A variety of synthetic methods exist, often tailored to the specific target isomer. | Often synthesized via condensation of a diamine with a ketone or aldehyde. |
Analytical Methodologies for Purity and Isomeric Characterization of 1,7 Dioxaspiro 4.5 Decan 2 Yl Methanamine
Chromatographic Separation Techniques
Chromatographic techniques are fundamental in the analysis of {1,7-Dioxaspiro[4.5]decan-2-yl}methanamine, allowing for the separation and quantification of the target compound from impurities and starting materials.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile organic compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a solvent or solvent mixture).
For the purity assessment of this compound, a reversed-phase HPLC method is typically employed. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like trifluoroacetic acid to improve peak shape. The amine group in the target compound can be protonated, influencing its retention. Detection is commonly achieved using a UV detector, if the molecule possesses a chromophore, or more universally with a mass spectrometer (LC-MS).
Table 1: Illustrative HPLC Method for Purity Assessment
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or Mass Spectrometry (ESI+) |
| Injection Volume | 5 µL |
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the relatively low volatility of this compound, direct analysis by GC can be challenging. However, derivatization can be employed to convert the amine into a more volatile and thermally stable derivative. researchgate.net
Common derivatization strategies for primary amines include acylation or silylation. researchgate.net For instance, reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace the active hydrogens on the amine group with trimethylsilyl (B98337) (TMS) groups, increasing volatility. researchgate.net The GC analysis of such derivatives is typically performed on a capillary column with a nonpolar stationary phase.
The basic and polar nature of volatile amines can lead to peak tailing and interaction with active sites in the GC system. restek.com Therefore, specialized columns, such as those with a base-deactivated stationary phase, are often preferred for the analysis of amines and their derivatives to ensure good peak shape and reproducibility. restek.comnih.gov
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for monitoring the progress of chemical reactions. rsc.orglibretexts.org In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. rochester.eduyoutube.com
A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside spots of the starting materials. rochester.edu The plate is then developed in a suitable solvent system (eluent). The choice of eluent is critical to achieve good separation between the spots of the reactants and the product. The positions of the spots are then visualized, often using a UV lamp if the compounds are UV-active, or by staining with a reagent such as ninhydrin, which reacts with the primary amine to produce a colored spot. rsc.org The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. libretexts.orgyoutube.com
Table 2: Example TLC System for Reaction Monitoring
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase (Eluent) | Dichloromethane/Methanol/Ammonia (90:9:1) |
| Visualization | UV light (254 nm) and/or Ninhydrin stain |
Determination of Enantiomeric Excess and Stereochemical Purity
Since this compound is a chiral molecule, determining its enantiomeric purity is of significant importance. This is typically achieved through chiral chromatography or by converting the enantiomers into diastereomers.
Chiral chromatography is a direct method for separating enantiomers. gcms.cz This is accomplished by using a chiral stationary phase (CSP) in either HPLC or GC. The CSP creates a chiral environment where the two enantiomers of the analyte can have different interactions, leading to different retention times and thus, separation.
For chiral HPLC, various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. The choice of the CSP and the mobile phase is crucial for achieving enantiomeric separation.
In chiral GC, the stationary phase is often a cyclodextrin (B1172386) derivative. gcms.cz These cyclic oligosaccharides have a chiral structure that can selectively interact with one enantiomer more strongly than the other.
The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Table 3: Representative Chiral HPLC Conditions
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol with a small amount of a basic modifier (e.g., diethylamine) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 210 nm |
An alternative to chiral chromatography is the use of chiral derivatizing agents (CDAs). nih.govresearchgate.net In this indirect method, the racemic amine is reacted with an enantiomerically pure CDA to form a pair of diastereomers. researchgate.net Diastereomers have different physical properties and can be separated by standard, non-chiral chromatographic techniques like HPLC or GC. nih.gov
A common approach for primary amines is to react them with a chiral acid chloride, such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form diastereomeric amides. Alternatively, reaction with o-phthalaldehyde (B127526) (OPA) and a chiral thiol can form diastereomeric isoindoles. nih.gov
The ratio of the diastereomers, which corresponds to the enantiomeric ratio of the original amine, can be determined by integrating the corresponding peaks in the chromatogram. This method can also be used with NMR spectroscopy, where the diastereomers may exhibit distinct signals. nih.govrsc.org
Table 4: Common Chiral Derivatizing Agents for Primary Amines
| Chiral Derivatizing Agent | Resulting Diastereomer | Analytical Method |
|---|---|---|
| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | Amide | HPLC, GC, NMR |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | Thiourea | HPLC |
| o-Phthalaldehyde (OPA) / N-acetyl-L-cysteine | Isoindole | HPLC (with fluorescence detection) |
Q & A
Q. Optimization Strategies :
- Temperature control : Lower temperatures (0–25°C) minimize side reactions during cyclization.
- Catalyst selection : Use of Lewis acids (e.g., BF₃·OEt₂) improves regioselectivity.
- Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures enhances purity (>98%) .
How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
Basic Research Question
Spectroscopic Analysis :
- ¹H/¹³C NMR : Assignments rely on splitting patterns (e.g., geminal coupling in the spirocyclic system) and DEPT-135 for amine group confirmation.
- IR Spectroscopy : Stretching vibrations at ~3350 cm⁻¹ (N–H) and 1100 cm⁻¹ (C–O–C) validate functional groups.
Q. Crystallographic Methods :
-
Data collection : Monochromatic Cu-Kα radiation (λ = 1.54178 Å) with a Bruker SMART APEXII CCD diffractometer .
-
Refinement : SHELXL-2018 software refines anisotropic displacement parameters, achieving R-factors < 0.05 (e.g., R₁ = 0.040, wR₂ = 0.099 in a related spiro compound) .
-
Key parameters :
Parameter Value θ range 2.1°–34.0° Rint 0.034 Reflections 4621 (I > 2σ)
What are the key challenges in determining the stereochemistry of this compound, and how can hierarchical digraphs or computational modeling resolve ambiguities?
Advanced Research Question
Challenges :
- Overlapping signals in NMR for diastereomers.
- Pseudosymmetry in spirocyclic systems complicates X-ray analysis.
Q. Resolution Methods :
- Hierarchical digraphs : Assign stereochemical descriptors (R/S) by prioritizing substituent electronegativity and spatial arrangement (e.g., Cahn-Ingold-Prelog rules) .
- DFT calculations : Compare computed vs. experimental NMR chemical shifts (δ) and coupling constants (J) to validate configurations.
- Conformational sampling : Molecular dynamics (MD) simulations (e.g., AMBER) identify dominant chair-chair conformers in solution .
How do conformational dynamics of the spirocyclic system influence the compound’s reactivity and interactions in pharmacological studies?
Advanced Research Question
Conformational Effects :
- Stability : Chair-chair conformers (ΔG ~2.1 kcal/mol lower than boat forms) reduce steric strain, enhancing metabolic stability .
- Reactivity : Axial vs. equatorial amine orientation modulates hydrogen-bonding capacity with biological targets (e.g., enzymes or receptors).
Q. Pharmacological Analysis :
- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding affinities to serotonin or dopamine transporters (ΔG < −8.0 kcal/mol in analogs) .
- SAR : Substituents on the spiro ring (e.g., methyl groups) alter lipophilicity (logP) and blood-brain barrier permeability.
How can researchers address discrepancies between computational predictions and experimental crystallographic data for this compound?
Advanced Research Question
Common Discrepancies :
- Deviations in bond lengths (>0.02 Å) or torsion angles (>5°) between DFT-optimized and X-ray structures.
Q. Methodological Solutions :
- Multipole refinement : Incorporates electron density deformations in high-resolution data (d < 0.8 Å) to improve accuracy .
- Thermal motion analysis : Anisotropic displacement parameters (ADPs) distinguish static disorder from dynamic motion .
- Hybrid approaches : Combine quantum mechanics/molecular mechanics (QM/MM) to model crystal packing effects .
What strategies are effective in analyzing the compound’s stability under varying pH and temperature conditions?
Advanced Research Question
Experimental Design :
- Forced degradation : Expose to 0.1 M HCl/NaOH (25–60°C) and monitor via HPLC (C18 column, 220 nm detection).
- Kinetic modeling : Arrhenius plots determine activation energy (Ea) for hydrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
